REACTION_SMILES
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[CH2:16]([CH3:17])[N:18]([CH2:19][CH2:20][Cl:21])[CH2:22][CH3:23].[CH3:24][OH:25].[ClH:15].[K+:14].[OH-:13].[n:1]1(-[c:6]2[cH:7][cH:8][c:9]([OH:12])[cH:10][cH:11]2)[cH:2][n:3][cH:4][cH:5]1>>[n:1]1(-[c:6]2[cH:7][cH:8][c:9]([O:12][CH2:20][CH2:19][N:18]([CH2:16][CH3:17])[CH2:22][CH3:23])[cH:10][cH:11]2)[cH:2][n:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(-n2ccnc2)cc1
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Name
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Type
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product
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Smiles
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CCN(CC)CCOc1ccc(-n2ccnc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |